4-(Benzyloxy)indolin-2-one
CAS No.: 458526-10-8
Cat. No.: VC4242289
Molecular Formula: C15H13NO2
Molecular Weight: 239.274
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 458526-10-8 |
|---|---|
| Molecular Formula | C15H13NO2 |
| Molecular Weight | 239.274 |
| IUPAC Name | 4-phenylmethoxy-1,3-dihydroindol-2-one |
| Standard InChI | InChI=1S/C15H13NO2/c17-15-9-12-13(16-15)7-4-8-14(12)18-10-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
| Standard InChI Key | KMXQQIBTRJERJG-UHFFFAOYSA-N |
| SMILES | C1C2=C(C=CC=C2OCC3=CC=CC=C3)NC1=O |
Introduction
Structural Characteristics and Physicochemical Properties
4-(Benzyloxy)indolin-2-one (IUPAC name: 4-phenylmethoxy-1,3-dihydroindol-2-one) possesses a molecular formula of and a molecular weight of 239.27 g/mol . The structure comprises an indolin-2-one backbone—a bicyclic system featuring a pyrrolidone ring fused to a benzene ring—with a benzyloxy (-OCHCH) substituent at the fourth position of the indole moiety.
Key Structural Features:
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Indolin-2-one Core: The planar bicyclic system contains a ketone group at the 2-position, contributing to electrophilic reactivity at the α-carbon .
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Benzyloxy Substituent: The ether-linked benzyl group enhances lipophilicity, potentially influencing membrane permeability in biological systems.
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Tautomerism: The enol-keto tautomerism of the indolin-2-one core allows for dynamic structural interconversion, which may impact binding interactions in biological targets .
Table 1: Physicochemical Properties of 4-(Benzyloxy)indolin-2-one
The synthesis of 4-(Benzyloxy)indolin-2-one typically involves aldol condensation or nucleophilic aromatic substitution (SAr) reactions. A widely cited protocol involves the coupling of substituted indolin-2-ones with benzaldehyde derivatives under basic or catalytic conditions .
Representative Synthesis Protocol
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Starting Materials:
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Reaction Conditions:
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Purification:
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Yield: 45–85% (dependent on substituents and reaction optimization)
Mechanistic Insights:
The reaction proceeds via a base-catalyzed aldol condensation, where the enolate of the indolin-2-one attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated ketone intermediate, which may undergo further tautomerization .
Chemical Reactivity and Derivative Formation
The compound’s reactivity is governed by two primary sites: the α,β-unsaturated ketone in the indolin-2-one core and the benzyloxy ether linkage.
Core Modifications
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Michael Addition: The α,β-unsaturated system undergoes nucleophilic additions with amines or thiols, forming adducts with potential bioactivity .
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Electrophilic Substitution: The indole benzene ring participates in halogenation or nitration at positions 5 or 7, guided by directing effects of the existing substituents .
Benzyloxy Group Transformations
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Hydrogenolysis: Catalytic hydrogenation (Pd/C, H) cleaves the benzyl ether to yield 4-hydroxyindolin-2-one, a scaffold for further functionalization.
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Etherification: Alkylation of the phenolic oxygen (post-debenzylation) introduces diverse alkyl or acyl groups .
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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1H NMR (DMSO-d6):
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13C NMR:
Infrared Spectroscopy (IR)
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Strong absorption bands at 1700–1680 cm (C=O stretch) and 1250–1200 cm (C-O-C ether stretch).
Applications in Drug Discovery
4-(Benzyloxy)indolin-2-one serves as a versatile intermediate in the synthesis of:
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